REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([NH:17][S:18](=[O:19])(=[O:20])[CH3:21])[C:22](=[O:23])[NH:24][CH2:25][CH:26]([CH2:27][C:28]1([C:33](=[O:34])[NH:35][CH:36]([CH2:37][c:38]2[cH:39][cH:40][c:41]([OH:44])[cH:42][cH:43]2)[C:45](=[O:46])[OH:47])[CH2:29][CH2:30][CH2:31][CH2:32]1)[C:48](=[O:49])[OH:50])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH2:52]([OH:53])[CH3:54].[CH3:55][C:56](=[O:57])[CH3:58].[OH2:51]>>[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([NH:17][S:18](=[O:19])(=[O:20])[CH3:21])[C:22](=[O:23])[NH:24][CH2:25][CH:26]([CH2:27][C:28]1([C:33](=[O:34])[NH:35][CH:36]([CH2:37][c:38]2[cH:39][cH:40][c:41]([OH:44])[cH:42][cH:43]2)[C:45](=[O:46])[OH:47])[CH2:29][CH2:30][CH2:31][CH2:32]1)[C:48](=[O:49])[OH:50]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)NC(CCCCNC(=O)OCc1ccccc1)C(=O)NCC(CC1(C(=O)NC(Cc2ccc(O)cc2)C(=O)O)CCCC1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(C(=O)NC(Cc2ccc(O)cc2)C(=O)O)CCCC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([NH:17][S:18](=[O:19])(=[O:20])[CH3:21])[C:22](=[O:23])[NH:24][CH2:25][CH:26]([CH2:27][C:28]1([C:33](=[O:34])[NH:35][CH:36]([CH2:37][c:38]2[cH:39][cH:40][c:41]([OH:44])[cH:42][cH:43]2)[C:45](=[O:46])[OH:47])[CH2:29][CH2:30][CH2:31][CH2:32]1)[C:48](=[O:49])[OH:50])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH2:52]([OH:53])[CH3:54].[CH3:55][C:56](=[O:57])[CH3:58].[OH2:51]>>[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([NH:17][S:18](=[O:19])(=[O:20])[CH3:21])[C:22](=[O:23])[NH:24][CH2:25][CH:26]([CH2:27][C:28]1([C:33](=[O:34])[NH:35][CH:36]([CH2:37][c:38]2[cH:39][cH:40][c:41]([OH:44])[cH:42][cH:43]2)[C:45](=[O:46])[OH:47])[CH2:29][CH2:30][CH2:31][CH2:32]1)[C:48](=[O:49])[OH:50]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)NC(CCCCNC(=O)OCc1ccccc1)C(=O)NCC(CC1(C(=O)NC(Cc2ccc(O)cc2)C(=O)O)CCCC1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(C(=O)NC(Cc2ccc(O)cc2)C(=O)O)CCCC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |